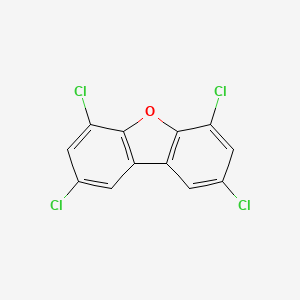

2,4,6,8-Tetrachlorodibenzofuran

Beschreibung

Definition and Structural Context within Polychlorinated Dibenzofurans (PCDFs)

Polychlorinated dibenzofurans (PCDFs) are a group of halogenated aromatic hydrocarbons. inflibnet.ac.in Their fundamental structure consists of a dibenzofuran (B1670420) molecule, which is composed of two benzene (B151609) rings fused to a central furan (B31954) ring, where one or more hydrogen atoms have been substituted by chlorine atoms. wikipedia.orgiiab.me The dibenzofuran structure allows for the replacement of any or all of its eight hydrogen atoms, leading to 135 distinct PCDF compounds, known as congeners. nih.govsapub.org Congeners that possess the same number of chlorine atoms are referred to as isomers. nih.gov

2,4,6,8-Tetrachlorodibenzofuran is one such congener, specifically an isomer of TCDF. Its chemical formula is C₁₂H₄Cl₄O. nih.govwikipedia.org The numbers in its name indicate the positions of the four chlorine atoms on the carbon backbone of the dibenzofuran structure. wikipedia.org PCDFs, including 2,4,6,8-TCDF, are not intentionally produced for commercial use but are formed as unintentional byproducts in various industrial and thermal processes. wikipedia.orgacs.orgwikipedia.org These processes include the manufacturing of other chemicals, incineration of municipal and industrial waste, and the burning of fuels. iiab.mewikipedia.orgtaylorandfrancis.com

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₁₂H₄Cl₄O |

| CAS Number | 58802-19-0 |

| Molar Mass | 305.96 g·mol⁻¹ |

| Appearance | Colorless Crystals |

| Water Solubility | Very low |

| Lipid Solubility | High |

This table is interactive. You can sort and filter the data.

Significance of Tetrachlorodibenzofuran Isomers as Persistent Organic Pollutants

Tetrachlorodibenzofuran isomers, along with other PCDFs, are recognized as Persistent Organic Pollutants (POPs). iiab.mepops.int POPs are organic compounds that exhibit a particular combination of physical and chemical properties that lead to their long-term presence and potential for harm in the environment. inflibnet.ac.inpops.int

Key characteristics of POPs like TCDFs include:

Persistence: They are highly resistant to degradation by chemical, biological, and photolytic processes. inflibnet.ac.inpops.int

Bioaccumulation: Due to their high lipid solubility (lipophilicity) and low water solubility, they accumulate in the fatty tissues of living organisms. pops.inttpsgc-pwgsc.gc.ca

Long-Range Environmental Transport: They are semi-volatile, which allows them to travel long distances in the atmosphere before being deposited again on land or in water. inflibnet.ac.inpops.int

The persistence of these compounds means they can remain in ecosystems for extended periods, leading to prolonged exposure for wildlife and humans. wikipedia.org Their ability to bioaccumulate results in their concentration increasing up the food chain, a process known as biomagnification. taylorandfrancis.com Because of these properties, PCDFs are included in the Stockholm Convention on Persistent Organic Pollutants, an international environmental treaty aimed at eliminating or restricting the production and use of POPs. iiab.me

Overview of Academic Research Trajectories for Specific Tetrachlorodibenzofuran Congeners

Academic research on PCDFs has not been uniform across all 135 congeners. Scientific inquiry has historically concentrated on the congeners that exhibit the highest toxicity. nih.gov The toxicity of PCDFs and related compounds, like polychlorinated dibenzo-p-dioxins (PCDDs), is primarily associated with their ability to bind to the aryl hydrocarbon (Ah) receptor in cells, which can lead to a cascade of toxic effects. nih.govfrontiersin.org

The most studied and toxic PCDF congener is 2,3,7,8-tetrachlorodibenzofuran (B131793) (2,3,7,8-TCDF). wikipedia.orgwikipedia.org This is because congeners with chlorine atoms in the 2, 3, 7, and 8 positions are considered to be of the greatest toxicological importance. wikipedia.orgsapub.org To assess the risk of complex mixtures of these compounds found in the environment, the concept of Toxic Equivalency Factors (TEFs) was developed. nih.govepa.gov TEFs express the toxicity of individual PCDD and PCDF congeners relative to the most toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD), which is assigned a TEF of 1.0. sapub.orgepa.gov

While 2,3,7,8-TCDF has a designated TEF and has been the subject of extensive research, other TCDF isomers like this compound have received less scientific attention. nih.gov Research trajectories have been driven by the immediate need to understand the most potent threats, leaving a comparative gap in the literature for many other congeners. However, understanding the environmental fate and potential effects of all isomers, including 2,4,6,8-TCDF, is crucial for a comprehensive assessment of the environmental burden posed by PCDFs.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4,6,8-tetrachlorodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl4O/c13-5-1-7-8-2-6(14)4-10(16)12(8)17-11(7)9(15)3-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSPJEACWUWSAGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C3=C(O2)C(=CC(=C3)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00207537 | |

| Record name | 2,4,6,8-Tetrachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58802-19-0 | |

| Record name | 2,4,6,8-Tetrachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058802190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6,8-Tetrachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6,8-TETRACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MYK4BR2S8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Distribution of Tetrachlorodibenzofuran Congeners

Sources and Formation Pathways of Tetrachlorodibenzofurans

Tetrachlorodibenzofurans, including the 2,4,6,8- isomer, are not manufactured for commercial use but are formed as unwanted byproducts under specific reaction conditions. nih.gov Their formation generally requires the presence of chlorine, an organic precursor, and conditions such as high temperatures, UV light, or the presence of radical-forming substances. nih.gov

Certain industrial manufacturing processes provide the necessary conditions for the formation of TCDFs as trace contaminants in products and waste streams.

The production of chlorinated chemicals is a significant historical and potential source of TCDF formation. nih.gov

Chlorophenols: TCDFs are formed as byproducts during the synthesis of chlorophenols, such as 2,4,5-trichlorophenol (B144370) and pentachlorophenol. nih.govnih.govnih.gov The manufacturing process can lead to the dimerization of chlorophenol molecules, especially at high temperatures, to form polychlorinated dibenzo-p-dioxins (PCDDs) and PCDFs. researchgate.net Pyrolysis of chlorophenols or their corresponding salts (chlorophenates) can yield complex mixtures of PCDDs and PCDFs. researchgate.net Heating chlorophenols at temperatures above 400°C can result in the formation of numerous PCDF isomers. researchgate.net

Polychlorinated Biphenyls (PCBs): Commercial PCB mixtures have been found to contain PCDF impurities, including TCDFs. nih.govtoxicdocs.org The formation of PCDFs from PCBs can occur through several mechanisms, particularly when PCBs are heated in the presence of oxygen. toxicdocs.orgtoxicdocs.org This can happen during their initial manufacturing or during use in high-temperature applications, such as in electrical transformers. wikipedia.org The process can involve the loss of chlorine and hydrogen atoms from the PCB molecule, leading to cyclization and the formation of a dibenzofuran (B1670420) structure. wikipedia.org

| Homologue Group | Number of Isomers Detected | Reference |

|---|---|---|

| Trichlorodibenzofurans | 3 | toxicdocs.orgtoxicdocs.org |

| Tetrachlorodibenzofurans | 5 | toxicdocs.orgtoxicdocs.org |

| Pentachlorodibenzofurans | 5 | toxicdocs.orgtoxicdocs.org |

| Hexachlorodibenzofurans | 5 | toxicdocs.orgtoxicdocs.org |

The pulp and paper industry has been identified as a source of TCDFs due to the use of chlorine-based bleaching agents. nih.govrff.org

The bleaching of wood pulp with chlorine can create TCDDs and TCDFs as unwanted byproducts. nih.govdelaware.gov These compounds are then released in the mill's final effluent and can also be found in the resulting pulp and sludge. nih.govnih.gov Regulatory actions have led to significant reductions in these emissions over the years. nih.gov For instance, from 1988 to 1992, there was a 90% reduction in toxic equivalents (TEQs) generated by pulp and paper mills in the United States. nih.gov In Canada, regulations were established to prohibit the release of final effluent containing any measurable concentration of 2,3,7,8-TCDD or 2,3,7,8-TCDF. justice.gc.cajustice.gc.ca

| Sample Type | Mean Concentration | Reference |

|---|---|---|

| Effluents | 23 parts per quadrillion (ppq) | nih.gov |

| Sludges | 51 parts per trillion (ppt) | nih.gov |

| Pulps | 6.1 parts per trillion (ppt) | nih.gov |

High-temperature processes are a primary source of TCDFs in the environment. nih.gov These compounds can be formed through two main pathways during combustion: from chlorinated organic precursors already in the waste or through a process called de novo synthesis, where they are formed from non-chlorinated organic compounds in the presence of a chlorine source. wikipedia.org

Incineration of various types of waste is a well-documented source of TCDF emissions. nih.govwikipedia.org

Municipal Solid Waste (MSW): The combustion of MSW, which contains a mix of organic materials and chlorine sources like PVC plastics, can lead to the formation and release of TCDFs into the atmosphere. wikipedia.orgnih.gov

Medical Waste: Incineration is a common method for disposing of medical waste, and it has been identified as a source of PCDF emissions. nih.gov

Hazardous Waste: The incineration of hazardous waste can also release TCDFs. epa.govprinceton.edu The composition of the waste, combustion temperature, and the efficiency of air pollution control devices all influence the amount and type of congeners formed. ukwin.org.uk Emissions of TCDFs can be found in the flue gas and sorbed onto fly ash particles. ukwin.org.uk

| Incinerator Type | Emission Factor (µg I-TEQ/t-waste) | Reference |

|---|---|---|

| Small-Scale Waste Incinerator (uncontrolled) | 327.24 | nih.gov |

| Municipal Waste (average as of 1989) | ~10 µg total dioxins/kg of waste | princeton.edu |

Other high-temperature industrial activities also contribute to TCDF formation.

Industrial Boilers: Industrial boilers that burn hazardous waste as fuel can be a source of TCDF emissions. nih.govepa.gov Analyses of stack gas emissions from such facilities have confirmed the presence of various PCDD and PCDF isomers. epa.govepa.gov

Metal Smelting: Secondary smelting and refining of metals like aluminum, copper, lead, and zinc can form TCDFs. nih.gov This occurs due to the combustion of organic impurities (such as plastics, paints, and solvents) present in scrap metal, along with chlorine-containing chemicals used in the process. nih.gov Iron sintering and coke production in the primary ferrous metal industry are also potential sources. nih.gov

Thermal and Combustion-Related Synthesis

Precursor-Mediated Formation during Pyrolysis (e.g., Polychlorinated Phenols, Benzenes)

The formation of tetrachlorodibenzofurans (TCDFs) and other polychlorinated dibenzofurans (PCDFs) can occur through the condensation of precursor compounds during thermal processes such as pyrolysis. Key precursors include chlorinated phenols and benzenes. nih.govnih.gov

In laboratory studies using a flow reactor with a copper (II) chloride (CuCl2) catalyst, it has been demonstrated that polychlorinated dibenzo-p-dioxins (PCDDs) and PCDFs can be formed from unsubstituted phenol and monochlorophenols at temperatures ranging from 100-425°C. nih.gov The chlorination of phenols plays a significant role in the formation of the more highly chlorinated PCDD/Fs. nih.gov Specifically, for PCDF formation to occur from phenolic precursors, at least one unchlorinated ortho carbon (a carbon atom adjacent to the carbon bonded to the hydroxyl group) is required. nih.gov

Chlorinated benzenes are also recognized as precursors. For instance, lower chlorinated benzenes have been shown to produce more polychlorinated biphenyls (PCBs) than higher chlorinated ones through condensation reactions during pyrolysis. researchgate.net While this study focused on PCBs, the underlying mechanism of radical-induced condensation is relevant to PCDF formation as well. researchgate.net The presence of 2,3,7,8-Tetrachlorodibenzofuran (B131793) as an impurity in commercial products like 2,4,6-trichlorophenol further indicates the direct link between chlorinated phenol precursors and TCDF formation. nih.gov

The general mechanism involves the condensation of two precursor molecules, such as chlorophenols, or the reaction between a chlorophenol and a chlorobenzene. researchgate.net These reactions are often catalyzed by various copper species, with Cu(II) being particularly effective in promoting the condensation of chlorinated phenols. core.ac.uk

De Novo Synthesis Mechanisms

Distinct from precursor-mediated formation, de novo synthesis is a major pathway for the formation of PCDD/Fs in thermal processes like municipal waste incineration. This mechanism is defined as the formation of PCDD/Fs from a carbon matrix in the presence of sources of chlorine, oxygen, and hydrogen, often catalyzed by metals. researchgate.netdss.go.th It is essentially a breakdown reaction of a carbon matrix, followed by chlorination and oxygen incorporation. dss.go.th

This process typically occurs at lower temperatures, between 200°C and 500°C. researchgate.net The key components for de novo synthesis are:

A carbon source: This can be residual carbon in fly ash or other carbonaceous materials. researchgate.netcore.ac.uk

A chlorine source: Often in the form of inorganic chlorides (e.g., HCl) or organic chlorine. dss.go.th

An oxygen source: Gaseous oxygen is readily available in combustion flue gas. dss.go.th

A catalyst: Metal chlorides and oxides, particularly copper and iron compounds, are known to catalyze the reaction. Copper ions are considered a much stronger catalyst than iron. core.ac.uk

The mechanism involves the chlorination of the carbon structure and its subsequent oxidative breakdown. core.ac.uk Radical reactions are believed to play a crucial role in the de novo synthesis pathway. core.ac.uk The specific structure of the carbon matrix, such as the presence of quinone-like structures or functional groups, can influence the activity and rate of PCDF formation. core.ac.uk Studies have shown that de novo synthesis can be clearly observed in fly ash, with significant changes in PCDF concentrations occurring with small variations in temperature. nih.gov The maximum emission from fly ash has been observed at a temperature of 350°C. nih.gov

Environmental Compartmentalization and Transport Dynamics

Atmospheric Transport and Deposition, Including Long-Range Atmospheric Transport

Tetrachlorodibenzofurans, like other persistent organic pollutants (POPs), are subject to atmospheric transport and deposition, which allows for their dispersal throughout the environment. ntis.gov In the atmosphere, these compounds exist in both the vapor phase and adsorbed to particulate matter. ntis.govwikipedia.org The partitioning between these two phases is controlled by the compound's vapor pressure and the ambient air temperature. ntis.gov

Due to their persistence and semi-volatility, TCDFs have the potential for long-range atmospheric transport (LRAT), allowing them to travel thousands of miles from their original sources. unbc.capusan.ac.kr This phenomenon results in the contamination of remote environments far from industrial or combustion sources. nih.govcopernicus.org Intercontinental atmospheric transport can occur over a period of three to 30 days. unbc.caeurochlor.org Pollutants that reach the troposphere can travel further and faster than those in the atmospheric boundary layer. unbc.caeurochlor.org

Removal from the atmosphere occurs through wet and dry deposition. nih.gov

Wet deposition: This involves the scavenging of both vapor-phase and particle-bound compounds by precipitation (rain, snow).

Dry deposition: This is the process by which particles and vapors settle out of the atmosphere onto surfaces.

Studies measuring PCDF concentrations in ambient air and rain have confirmed their presence in both media. For example, total PCDD/F concentrations in Bloomington, Indiana, were found to range from 1.4 to 4.4 pg/m³ in air and from 63 to 220 pg/L in rainwater. ntis.gov The "grasshopper effect," where POPs are repeatedly volatilized in warmer regions and deposited in colder regions, is a key aspect of their global transport, though incorporating this into atmospheric models remains a complex area of research. noaa.gov

Distribution in Aquatic Systems (Water Column, Suspended Particulates, Sediments)

Once deposited from the atmosphere or released directly into water bodies, tetrachlorodibenzofurans partition among different aquatic compartments. Due to their hydrophobic nature (low water solubility), they have a strong tendency to adsorb to organic matter. researchgate.net

Their distribution is typically characterized by:

Water Column (Dissolved Phase): Concentrations in the dissolved phase are generally very low, often in the parts-per-quadrillion (pg/L) range. nih.govepa.gov

Suspended Particulates: TCDFs readily bind to suspended organic and inorganic particles in the water column. Concentrations in the suspended phase are typically higher than in the dissolved phase. nih.govepa.gov Studies in the Houston Ship Channel found that dissolved concentrations were significantly lower than suspended concentrations, with average dissolved-to-suspended ratios for individual congeners ranging from 0.11 to 0.59. nih.gov

Sediments: Over time, suspended particles settle, leading to the accumulation of TCDFs in bottom sediments. Sediments act as a long-term sink and a potential secondary source of these contaminants. nih.govsccwrp.org Concentrations in bottom sediments can be many orders of magnitude higher than in the overlying water column. For instance, in the Houston Ship Channel, total TEQ (toxic equivalency) concentrations in bottom sediments varied from 0.9 to 139.8 ng/kg dry weight, while dissolved phase concentrations were 0.01 to 0.25 pg/L. nih.govepa.gov

The partitioning of these compounds between the dissolved and particulate phases is described by the organic carbon-normalized partitioning coefficient (Koc). Observed log Koc values for PCDD/Fs in aquatic systems have been found to be in the range of 4.9 to 8.6, indicating a strong affinity for particulate matter. nih.gov The tendency for a compound to move from the particulate to the dissolved phase generally decreases as its hydrophobicity (and degree of chlorination) increases. nih.govepa.gov

Presence in Terrestrial Matrices (Soils, Vegetation)

TCDFs are deposited onto terrestrial environments, including soils and vegetation, primarily through atmospheric deposition. wikipedia.org Once in the soil, they are highly persistent due to their chemical stability and strong adsorption to soil organic matter, which makes them immobile. nih.govresearchgate.net

The half-life of the related and well-studied 2,3,7,8-TCDD in soil can be very long. In Seveso, Italy, a few years after an industrial accident, the mean half-life of TCDD in soil was estimated to be 9.1 years. nih.gov Other studies suggest that under most environmental conditions, TCDD binds so tightly to soil that natural attenuation may not significantly decrease concentrations over long periods. One modeling study predicted that over 94% of TCDD observed in surface soils at a contaminated site in 1984 would remain after a 70-year period. researchgate.net

Vegetation can become contaminated through several pathways:

Direct deposition: Vapors and particles can deposit directly onto plant surfaces.

Root uptake: While generally considered a minor pathway for highly hydrophobic compounds like TCDFs, some uptake from soil can occur.

Soil splash: Rain can splash contaminated soil particles onto low-lying plants.

Contaminants on vegetation can later be transferred to the soil when the plant dies and decomposes or when rain washes the compounds off the leaves. nih.gov

Bioaccumulation and Food Web Transfer Dynamics

Tetrachlorodibenzofurans are lipophilic (fat-soluble) and persistent, which gives them a high potential to bioaccumulate in organisms and biomagnify through food webs. epa.govtaylorfrancis.com

Bioaccumulation is the net uptake of a chemical by an organism from all exposure routes, including water, food, and sediment. A key measure is the bioconcentration factor (BCF), which quantifies uptake from water alone. For 2,3,7,8-TCDF, BCF values in fish have been measured in the range of 2042 to 4467, indicating a very high potential for bioconcentration from the water column. nih.gov

Food Web Transfer (Biomagnification) is the process by which the concentration of a contaminant increases in successive trophic levels of a food web. researchgate.net Ingestion of contaminated food is the primary route of exposure for most higher-trophic-level organisms. nih.govtaylorfrancis.com

Environmental Persistence and Resistance to Degradation

Polychlorinated dibenzofurans (PCDFs), including 2,4,6,8-TCDF, are recognized as persistent organic pollutants (POPs). mdpi.com Their chemical stability and hydrophobicity contribute to their long-term presence in various environmental compartments. ias.ac.in These compounds are resistant to both chemical and microbial degradation, leading to their accumulation in soil, sediments, and biota. ias.ac.innih.gov The persistence of these compounds is a significant environmental concern due to their potential for bioaccumulation through the food chain. mdpi.comnih.gov

The environmental stability of these compounds means they can be transported over long distances and are found in virtually all environmental media, including air, water, soil, and sediment. nih.gov Their low water solubility and high affinity for organic matter result in their strong sorption to soil and sediment particles, which can act as long-term reservoirs. epa.govregulations.gov This strong binding to particulate matter can limit their availability for degradation processes. epa.gov

Abiotic Transformation Pathways

Photochemical Degradation (Photolysis) in Various Media

Photochemical degradation, or photolysis, is a significant abiotic pathway for the transformation of tetrachlorodibenzofurans. capes.gov.br The process involves the absorption of light energy, which can lead to the cleavage of carbon-chlorine bonds and subsequent dechlorination. cdc.gov Studies have shown that PCDFs undergo aqueous photodegradation, and the presence of sensitizers in natural waters can significantly enhance the rate of this process compared to direct photolysis in distilled water. ias.ac.in

For instance, the photolysis of 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), a related compound, is accelerated in the presence of a hydrogen-donating solvent. capes.gov.br The photodecomposition of TCDD on solid supports like octadecylsilylated silica (B1680970) gel (C18) in water-alcohol mixtures has been demonstrated to be an effective removal method. nih.gov The rate of photolysis is influenced by the medium, with degradation being faster in the presence of organic matter that can act as a photosensitizer. ias.ac.in For example, the photolysis half-life of TCDD at the water's surface is estimated to range from 21 hours in summer to 118 hours in winter, but these rates decrease significantly with increasing water depth. epa.gov The use of photocatalysts, such as titanium dioxide (TiO2), can also enhance the degradation of these compounds under UV irradiation. mdpi.comnih.gov

Chemical Reaction Mechanisms (e.g., Hydroxylation, Nucleophilic Substitution)

While direct chemical reactions in the environment are generally slow for highly chlorinated compounds like 2,4,6,8-TCDF, certain mechanisms can contribute to their transformation. Hydroxylation, the introduction of a hydroxyl (-OH) group, is a potential transformation pathway, often initiated by photochemically generated reactive oxygen species.

Although less common for such stable aromatic systems, nucleophilic substitution reactions could theoretically occur, where a nucleophile replaces a chlorine atom on the dibenzofuran ring. However, the high stability of the aromatic system and the strong carbon-chlorine bonds make such reactions energetically unfavorable under typical environmental conditions. More often, transformation is driven by more aggressive chemical treatments or advanced oxidation processes. For instance, the degradation of PCDD/Fs has been achieved using photoassisted iron-catalyzed hydrogen peroxide. capes.gov.br

Biotic Transformation Pathways

Microbial Biodegradation (Bacterial and Fungal Metabolism)

Microorganisms, including bacteria and fungi, play a crucial role in the breakdown of persistent organic pollutants. mdpi.comepa.gov Several bacterial strains have been identified that can degrade lightly chlorinated dibenzofurans. nih.gov For example, Sphingomonas wittichii RW1 has the ability to mineralize dibenzofuran and transform some chlorinated congeners. researchgate.net This strain can transform 1,2,3,4-tetrachlorodibenzo-p-dioxin (B167077) to 3,4,5,6-tetrachlorocatechol. researchgate.net

Fungi, particularly white-rot fungi, are also capable of degrading these complex molecules. vu.nlresearchgate.net These fungi produce extracellular enzymes that are non-specific and can attack a wide range of aromatic compounds. researchgate.net For example, the white-rot fungus Phanerochaete chrysosporium has been shown to degrade 2,3,7,8-TCDD. researchgate.net The degradation of 2,4,5-T, a related chlorinated compound, by Pseudomonas cepacia has also been extensively studied. epa.gov

The efficiency of microbial degradation can be influenced by environmental conditions and the presence of other organic compounds that can serve as growth substrates (cometabolism). researchgate.net For instance, the biodegradation of 2,3,7,8-TCDD by bacterial communities was stimulated in cultures with dimethyl sulfoxide (DMSO) as the sole carbon and energy source. nih.gov

Enzymatic Degradation Mechanisms and Genetic Basis

The microbial degradation of dibenzofurans is initiated by specific enzymes. In aerobic bacteria, the primary mechanism involves dioxygenase enzymes that catalyze the insertion of two oxygen atoms into the aromatic ring, leading to ring cleavage. nih.gov The angular dioxygenase from Sphingomonas wittichii RW1 is a key enzyme in the degradation of dibenzofuran and some of its chlorinated derivatives. researchgate.net The genes encoding these enzymes have been identified and characterized. researchgate.netfrontiersin.org

In some bacteria, cytochrome P450 monooxygenases are also involved in the initial oxidation of these compounds. frontiersin.org The genetic basis for the degradation of chlorinated aromatic compounds often resides on plasmids, which can be transferred between bacteria, facilitating the spread of these degradative capabilities in the environment. epa.gov For example, the genes responsible for 2,4,5-T degradation in Pseudomonas cepacia have been located on plasmids. epa.gov

Fungal degradation, particularly by white-rot fungi, involves extracellular lignin-modifying enzymes such as lignin (B12514952) peroxidases and laccases. vu.nlresearchgate.net These enzymes generate highly reactive radicals that can non-specifically attack the aromatic structure of PCDFs, leading to their breakdown. researchgate.net The genome of the ligninolytic fungus FMD21, which can degrade 2,3,7,8-TCDD, has been shown to contain multiple laccase and ligninolytic peroxidase genes. vu.nl

Environmental Fate and Transformation of Tetrachlorodibenzofuran Congeners

Reductive Dehalogenation Processes

Reductive dehalogenation is a critical transformation process for 2,4,6,8-tetrachlorodibenzofuran (2,4,6,8-TCDF) and other polychlorinated dibenzofurans (PCDFs) and dibenzo-p-dioxins (PCDDs), particularly under anaerobic conditions found in environments such as sediments, waterlogged soils, and certain subsurface locations. This process involves the removal of chlorine atoms from the aromatic rings and their replacement with hydrogen atoms, which can lead to a reduction in the toxicity of the compound and is often the initial and rate-limiting step in the complete biodegradation of these persistent organic pollutants.

Microbial activity is the primary driver of reductive dehalogenation. Specific anaerobic microorganisms, often referred to as dehalorespiring bacteria, can utilize chlorinated compounds as terminal electron acceptors in their respiratory chain. This metabolic process, known as dehalorespiration, is a key mechanism for the detoxification of environments contaminated with PCDD/Fs. While extensive research exists on various congeners, specific data on the reductive dehalogenation of 2,4,6,8-TCDF is limited. However, studies on other tetrachlorodibenzofuran isomers and related compounds provide significant insights into the likely pathways and microbial players involved.

Research has demonstrated that anaerobic microbial consortia can dechlorinate a range of PCDD/Fs. osti.gov For instance, anaerobic bacteria have been shown to convert tetrachloro- to octachlorodibenzo-p-dioxins into congeners with fewer chlorine atoms, including monochlorinated forms. nih.gov The group of bacteria most frequently implicated in the reductive dechlorination of chlorinated aromatic compounds is the Chloroflexi phylum, particularly species of the genus Dehalococcoides. researchgate.net These organisms are often found in contaminated sediments and have been shown to be capable of dechlorinating a variety of chlorinated compounds. researchgate.net

Studies on the dechlorination of 1,2,3,4-tetrachlorodibenzo-p-dioxin (B167077) (1,2,3,4-TCDD) by Dehalococcoides sp. strain CBDB1 have revealed specific dechlorination pathways. researchgate.net This bacterium can remove chlorine atoms from the laterally substituted positions (2, 3, 7, and 8), which is significant because the toxicity of PCDD/Fs is largely dependent on the number and position of these lateral chlorines. The removal of peri-chlorines from more highly chlorinated dioxins can sometimes lead to the formation of the highly toxic 2,3,7,8-TCDD, a process termed "dioxin activation". researchgate.net However, further dechlorination can detoxify these products. dioxin20xx.org

The process of reductive dehalogenation is often the first step in a two-stage degradation process. The lower chlorinated congeners that result from anaerobic reductive dehalogenation are generally more susceptible to subsequent aerobic degradation. dioxin20xx.org Aerobic bacteria, such as those from the genera Sphingomonas, Pseudomonas, and Burkholderia, can then cleave the aromatic rings of these less chlorinated compounds, leading to their complete mineralization. nih.gov

The following table summarizes findings from studies on the reductive dechlorination of related tetrachlorinated congeners, which can serve as a model for the potential fate of this compound under similar conditions.

| Congener | Microbial Community/Organism | Dechlorination Products | Key Findings |

| 1,2,3,4-Tetrachlorodibenzo-p-dioxin (1,2,3,4-TCDD) | Dehalococcoides sp. strain CBDB1 | 1,2,4-Trichlorodibenzo-p-dioxin, 1,3-Dichlorodibenzo-p-dioxin | Demonstrates the ability of a pure culture to dechlorinate PCDDs. researchgate.net |

| 1,2,3,4-Tetrachlorodibenzofuran (1,2,3,4-TeCDF) | Anaerobic enrichment cultures from river sediment | 1,2,3-, 2,3,4-, and 1,3,4/1,2,4-trichlorodibenzofurans, followed by di- and mono-chlorodibenzofurans | Shows a stepwise dechlorination pathway in a mixed microbial community. |

It is important to note that the rate and extent of reductive dehalogenation can be influenced by various environmental factors, including temperature, pH, the availability of electron donors (such as hydrogen or simple organic acids), and the presence of competing electron acceptors.

Analytical Methodologies for Tetrachlorodibenzofuran Congeners in Environmental Matrices

Advanced Sample Preparation and Extraction Techniques

The initial and one of the most critical stages in the analysis of tetrachlorodibenzofurans (TCDFs) is the sample preparation and extraction process. The primary objective is to isolate the target analytes from the bulk of the sample matrix, which can range from soil and sediment to water and biological tissues. epa.govretsch.com This step also aims to remove interfering compounds that could compromise the subsequent analysis. retsch.comepa.gov

Commonly employed extraction techniques include:

Liquid-Liquid Extraction (LLE): This traditional method involves partitioning the analytes between two immiscible liquid phases. websiteonline.cn For instance, in EPA Method 613, a measured volume of water is spiked with a labeled internal standard and extracted with methylene (B1212753) chloride. epa.gov

Solid-Phase Extraction (SPE): SPE has gained popularity due to its efficiency, reduced solvent consumption, and potential for automation. researchgate.net In this technique, the sample is passed through a solid sorbent that retains the analytes, which are then eluted with a small volume of solvent. retsch.comresearchgate.net A disk-type SPE method has been shown to be effective for analyzing large volumes of wastewater for TCDFs at the part-per-quadrillion level. researchgate.net

Soxhlet Extraction: This is a classic and robust method for extracting analytes from solid samples using a continuous reflux of a solvent.

Supercritical Fluid Extraction (SFE): SFE utilizes a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. retsch.com

Following extraction, a "cleanup" step is essential to remove co-extracted interfering compounds. retsch.comnih.gov This is often achieved through various forms of column chromatography, such as those using silica (B1680970) gel, alumina, and carbon. researchgate.netnih.govcapes.gov.br Gel-permeation chromatography can also be employed to remove high-molecular-weight interferences. nih.govcapes.gov.br The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which combines extraction with a dispersive solid-phase extraction cleanup, has also been adapted for the analysis of persistent organic pollutants. retsch.com

High-Resolution Separation and Detection for Congener-Specific Analysis

Due to the large number of possible TCDF congeners and their varying toxicities, congener-specific analysis is crucial. This requires analytical techniques with high resolving power and specificity. nih.gov

High-resolution gas chromatography (HRGC) is the cornerstone for separating individual TCDF congeners. waters.comchromatographyonline.com The separation is typically achieved using long capillary columns (e.g., 60 meters) with small internal diameters and thin stationary phase films. waters.comchromatographyonline.com The choice of the stationary phase is critical for achieving the desired separation. A 5% phenyl-substituted dimethylpolysiloxane phase is commonly used as the primary column for dioxin and furan (B31954) analysis. chromatographyonline.com However, for the confirmation of specific toxic isomers like 2,3,7,8-TCDF, a more polar column, such as one with a 50% cyanopropylphenyl-dimethylpolysiloxane phase, is often recommended to resolve it from other co-eluting isomers. chromatographyonline.com The use of fused silica open tubular GC columns became predominant in the 1980s and 1990s for these applications. nih.gov

The coupling of HRGC with high-resolution mass spectrometry (HRMS) is considered the "gold standard" for the definitive identification and quantification of TCDFs. nih.govwaters.com HRMS instruments, such as magnetic sector or time-of-flight (TOF) analyzers, can measure the mass-to-charge ratio (m/z) of ions with high accuracy, allowing for the differentiation of target analytes from interfering ions with the same nominal mass. bioanalysis-zone.com A resolving power of 10,000 or greater is typically required for this analysis. waters.com

Tandem mass spectrometry (MS/MS), often performed with triple quadrupole (QqQ) or ion trap mass spectrometers, provides an additional layer of selectivity. myadlm.orgnih.gov In MS/MS, a specific precursor ion is selected, fragmented, and then one or more characteristic product ions are monitored. This technique can enhance the signal-to-noise ratio and reduce chemical interferences, making it a powerful tool for trace-level analysis. myadlm.org While HRMS offers high mass accuracy for identifying unexpected compounds, MS/MS can be more sensitive for targeted analysis, though it may also be more susceptible to false positives. myadlm.org

Isotope Dilution Quantitation and Internal Standardization

To ensure the accuracy and precision of TCDF analysis, especially given the potential for analyte losses during the extensive sample preparation process, isotope dilution quantitation is the preferred method. nih.govnih.gov This technique involves spiking the sample with a known amount of a stable isotope-labeled analog of the target analyte (e.g., ¹³C-labeled 2,4,6,8-TCDF) at the beginning of the analytical procedure. nih.govcapes.gov.brnih.gov

These labeled internal standards behave chemically and physically almost identically to their native counterparts throughout the extraction, cleanup, and chromatographic separation steps. youtube.com By measuring the ratio of the response of the native analyte to the labeled internal standard, any losses that occur during the sample workup can be compensated for, leading to more accurate and reliable quantification. itrcweb.orgyoutube.com

Isomer Specificity and Method Detection Limits (MDLs) for Tetrachlorodibenzofurans

Achieving isomer-specific separation is a critical requirement for TCDF analysis, as the toxicity of different isomers can vary significantly. nih.gov The analytical method must be capable of separating the toxic 2,3,7,8-substituted congeners from other, less toxic isomers. chromatographyonline.com This is typically validated using a mixture of all possible TCDD isomers to demonstrate the chromatographic resolution. epa.gov

Method Detection Limits (MDLs) represent the lowest concentration of an analyte that can be reliably detected and reported with a specified level of confidence. For TCDFs, due to their high toxicity, extremely low MDLs are often required, typically in the parts-per-quadrillion (ppq) to parts-per-trillion (ppt) range. researchgate.netnih.govnih.gov Achieving these low detection limits is a function of the entire analytical process, including the sample size, the efficiency of the extraction and cleanup steps, and the sensitivity of the instrumental analysis. nih.gov For instance, a disk-type solid-phase extraction method for wastewater analysis achieved MDLs in the range of 0.001 to 0.25 pg I-TEQ/L. researchgate.net

Quality Assurance and Quality Control Protocols in TCDF Analysis

A robust Quality Assurance (QA) and Quality Control (QC) program is essential to ensure the reliability and defensibility of TCDF data. iges.or.jpnih.gov QA encompasses the planned system of review procedures, preferably conducted by independent parties, to verify that the data quality objectives are met. iges.or.jpclimate-transparency-platform.org QC, on the other hand, consists of the routine technical activities performed by the laboratory personnel to assess and maintain the quality of the data as it is being generated. iges.or.jp

Key elements of a QA/QC program for TCDF analysis include:

Method Blanks: Analyzing a blank sample (e.g., pure solvent) through the entire analytical process to check for contamination. epa.gov

Spiked Samples: Fortifying a sample with a known amount of the target analytes to assess the accuracy and recovery of the method. epa.gov

Calibration Standards: Analyzing a series of standards at different concentrations to establish a calibration curve for quantification. epa.gov The relative standard deviation of the response factors for the calibration standards should meet specific criteria (e.g., not greater than 15%). epa.gov

Internal Standard Recoveries: Monitoring the recovery of the labeled internal standards to ensure the efficiency of the sample preparation process. epa.gov

Isomer Specificity Checks: Regularly analyzing isomer-specific test mixtures to verify the chromatographic resolution. epa.gov

Certified Reference Materials (CRMs): Analyzing materials with known concentrations of TCDFs to provide an independent assessment of the accuracy of the method. nih.gov

A comprehensive QA/QC plan should be documented and followed, outlining all procedures, acceptance criteria, and corrective actions to be taken if QC parameters are not met. iges.or.jp

Ecotoxicological Assessment Frameworks for Tetrachlorodibenzofuran Congeners

Toxicity Equivalency Factor (TEF) and Toxic Equivalent (TEQ) Methodologies

To address the challenge of assessing the risk of complex mixtures of dioxin-like compounds, the Toxicity Equivalency Factor (TEF) and Toxic Equivalent (TEQ) methodologies have been developed. wikipedia.org This approach allows for the expression of the toxicity of various dioxins, furans, and polychlorinated biphenyls (PCBs) in terms of a single, highly toxic compound, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). wikipedia.org

The TEF is a value that represents the relative potency of a specific congener compared to TCDD, which is assigned a TEF of 1.0. wikipedia.orgepa.gov The TEQ for a mixture is then calculated by multiplying the concentration of each congener by its respective TEF and summing the results. wikipedia.orgepa.gov This provides a single value that represents the total TCDD-like toxicity of the mixture, which is invaluable for risk assessment and regulatory control. wikipedia.orgtaylorandfrancis.com

Derivation and Application of International and Ecological TEFs

The development of TEFs is a rigorous process based on a comprehensive review of available scientific data from both in vivo and in vitro studies. nih.gov The World Health Organization (WHO) has played a pivotal role in establishing internationally accepted TEF values for human health risk assessment. nih.govnih.gov These TEFs are periodically re-evaluated to incorporate new scientific findings. nih.govnih.gov

Recognizing that the toxicity of these compounds can vary across different animal species, ecological TEFs have also been developed for specific wildlife classes such as fish, birds, and mammals. nih.govnih.govnih.govwur.nl This is crucial for conducting accurate ecological risk assessments, as some species exhibit different sensitivities to certain congeners. nih.gov For instance, the response of fish to certain PCBs can be orders of magnitude lower than that of mammals and birds. nih.govnih.gov

The application of TEFs and TEQs is a cornerstone of ecological risk assessment for dioxin-like compounds. epa.gov It allows for the consolidation of complex analytical data on various congeners into a single, risk-relevant metric. taylorandfrancis.com This methodology is used to prioritize areas for cleanup, establish regulatory guidelines, and assess the potential impact on wildlife populations. wikipedia.orgepa.gov

Role of the Aryl Hydrocarbon Receptor (AhR) in Mediating Potency

The toxic and biological effects of tetrachlorodibenzofurans and other dioxin-like compounds are primarily mediated through their binding to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. nih.govnih.govmanchester.ac.uk The binding of a congener to the AhR initiates a cascade of cellular and genetic events that can lead to a variety of toxic responses. nih.govnih.gov

The potency of a particular tetrachlorodibenzofuran congener is directly related to its ability to bind to and activate the AhR. manchester.ac.uk Congeners that bind with high affinity are generally more potent and are assigned higher TEF values. The TEF approach is built on the assumption that all the included compounds act through this common AhR-mediated mechanism and that their effects are additive. wikipedia.org

The AhR is involved in a wide range of biological processes, and its activation by dioxin-like compounds can disrupt normal cellular functions. youtube.com Research has shown that the AhR plays a key role in the regulation of genes involved in chemical metabolism, immune response, and development. youtube.commdpi.comnih.gov The differential activation of the AhR by various congeners helps to explain the observed differences in their toxic potencies. manchester.ac.uk

Ecological Risk Assessment Approaches for Tetrachlorodibenzofuran Contamination

Ecological risk assessment (ERA) for tetrachlorodibenzofuran contamination involves a systematic process to evaluate the potential adverse effects on ecosystems. epa.gov It integrates exposure and effects data to characterize the risks posed by these compounds to various ecological receptors. researchgate.net

Development of Stressor-Response Profiles in Aquatic Ecosystems

A key component of ERA is the development of stressor-response profiles, which describe the relationship between the level of exposure to a stressor, such as a tetrachlorodibenzofuran, and the magnitude of the ecological effect. epa.gov In aquatic ecosystems, this involves understanding how these compounds, which are hydrophobic and tend to accumulate in sediments, affect benthic organisms and the broader food web. researchgate.neturi.edu

The development of these profiles requires detailed studies on the fate, transport, and bioaccumulation of tetrachlorodibenzofurans in aquatic environments. uri.edu It also necessitates laboratory and field studies to determine the toxic effects of these compounds on relevant aquatic species. epa.gov The variability in sensitivity to dioxin-like compounds among different species presents a significant challenge in developing comprehensive stressor-response profiles. regulations.gov

Application of Bioassays and Rapid Ecotoxicity Screening Tools (e.g., Bioluminescent Bacteria)

To efficiently screen for the presence and toxicity of tetrachlorodibenzofuran and other dioxin-like compounds, various bioassays and rapid ecotoxicity screening tools are employed. dioxins.com These methods provide a relatively quick and cost-effective way to assess the potential toxicity of environmental samples. nih.gov

One such tool is the use of bioluminescent bacteria. nih.gov These assays utilize bacteria that have been genetically engineered to produce light, and the level of light output can be used as an indicator of toxicity. nih.gov A decrease in luminescence upon exposure to a sample suggests the presence of toxic compounds. nih.gov

Cell-based bioassays, such as the CALUX (Chemically Activated LUciferase gene eXpression) assay, are also widely used. dioxins.com These assays are based on the activation of the AhR and provide a measure of the total TCDD-like activity in a sample. nih.govresearchgate.net While these screening tools are valuable for identifying potential contamination, they are often used in conjunction with more traditional chemical analysis for confirmation and quantification. dioxins.comepa.gov

Comparative Ecotoxicology of Tetrachlorodibenzofuran Isomers and Related Dioxin-Like Compounds

The ecotoxicology of tetrachlorodibenzofurans is best understood in the context of other dioxin-like compounds, as they often occur together in the environment as complex mixtures. epa.gov The toxicity of these compounds can vary significantly between different isomers and congeners. wikipedia.org

The TEF system provides a framework for comparing the potency of different tetrachlorodibenzofuran isomers and other dioxin-like compounds. wikipedia.org For example, 2,3,7,8-tetrachlorodibenzofuran (B131793) (TCDF) has a TEF of 0.1, indicating it is considered to be one-tenth as toxic as TCDD. ornl.gov Other congeners have different TEF values based on their AhR binding affinity and observed toxicity.

Comparative studies across different species are essential for understanding the full scope of ecotoxicological risks. nih.govwur.nl As previously mentioned, the relative potencies of some congeners can differ significantly between fish, birds, and mammals. nih.govnih.govnih.gov This highlights the importance of using species- and class-specific TEFs in ecological risk assessments to ensure that the unique sensitivities of different wildlife populations are considered. regulations.gov

Remediation Technologies and Environmental Management Strategies for Tetrachlorodibenzofuran Contamination

Ex Situ Treatment Methodologies

Ex situ treatment involves the excavation or removal of contaminated media, such as soil or sediment, for treatment at a different location. This approach allows for greater control over the treatment process and can often achieve higher removal efficiencies.

Thermal Remediation (Incineration, Thermal Desorption)

Thermal remediation techniques are highly effective for the destruction of persistent organic pollutants like 2,4,6,8-tetrachlorodibenzofuran. These methods utilize high temperatures to either destroy the contaminant or separate it from the contaminated medium.

Incineration is a high-temperature process that achieves the complete destruction of organic contaminants. tuiasi.ro For dioxins and furans, incineration at temperatures exceeding 1200°C is considered a highly effective destruction method. clu-in.org The process involves burning the contaminated material in a specially designed incinerator, where the high temperatures break down the chemical bonds of the furan (B31954) molecule, converting it into less harmful substances like carbon dioxide, water, and hydrochloric acid. Research has shown that incineration can achieve destruction and removal efficiencies (DREs) of over 99.99% for polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) in heavily contaminated soil. researchgate.net However, a critical aspect of incineration is the careful control of combustion conditions and the treatment of flue gases to prevent the formation and release of new dioxin and furan compounds, a phenomenon known as de novo synthesis. researchgate.netukwin.org.uk

Thermal Desorption operates at lower temperatures than incineration, typically between 300°C and 400°C. researchgate.net Instead of destroying the contaminants, this process heats the contaminated soil or other media to a point where the furans vaporize. clu-in.org The vaporized contaminants are then collected and treated in a separate unit, often a thermal oxidizer or afterburner, where they are destroyed at high temperatures. tuiasi.ro A pilot study for treating dioxin-contaminated soil demonstrated that heating the material to 335°C could achieve a pollutant removal rate of 99% by weight, with subsequent destruction of the collected vapors in a thermal oxidizer at 1,100°C reaching a destruction rate of 99.9999%. tuiasi.ro This two-stage process can be more cost-effective than direct incineration for large volumes of soil and reduces the volume of material that requires high-temperature treatment.

Table 1: Comparison of Thermal Remediation Technologies for Tetrachlorodibenzofuran Contamination

| Feature | Incineration | Thermal Desorption |

| Operating Temperature | > 1200°C clu-in.org | 300°C - 400°C researchgate.net |

| Mechanism | Destruction of contaminant clu-in.org | Vaporization and collection of contaminant clu-in.org |

| Removal Efficiency | > 99.99% researchgate.net | ~99% (soil), >99.9999% (vapor treatment) tuiasi.ro |

| Key Consideration | Prevention of de novo synthesis researchgate.netukwin.org.uk | Requires separate vapor treatment unit tuiasi.ro |

| Application | Heavily contaminated soils and hazardous waste researchgate.netprinceton.edu | Large volumes of contaminated soil clu-in.org |

Chemical Extraction and Dechlorination Processes

Chemical treatment methods offer an alternative to thermal remediation and can be tailored to specific site conditions and contaminant concentrations.

Chemical Extraction involves using a solvent to dissolve and remove this compound from the contaminated matrix. This process is often a preliminary step, concentrating the contaminant into a smaller volume for further treatment or disposal. A variety of solvents can be employed, and the selection depends on the properties of the contaminated medium and the target contaminant. For instance, pressurized liquid extraction (PLE) using solvents at elevated temperatures and pressures has been explored for extracting PCDD/Fs from sorbents. rsc.org Following extraction, the solvent containing the dissolved furan must be treated, often through incineration or another destructive technology.

Dechlorination Processes aim to break down the toxic furan molecule by removing its chlorine atoms. This can be achieved through various chemical reactions. One promising approach is base-catalyzed decomposition, which involves reacting the contaminated material with a strong alkaline reagent, such as sodium hydroxide, often in the presence of a catalyst. This process can effectively break the carbon-chlorine bonds, leading to the formation of less toxic or non-toxic compounds. Research has also investigated reductive dechlorination, where a reducing agent is used to replace chlorine atoms with hydrogen atoms. Studies have demonstrated the potential for bacterial reductive dechlorination to detoxify certain chlorinated dibenzofurans. nih.gov

In Situ Remediation Approaches

In situ remediation technologies treat the contamination in place, without the need for excavation. These methods are often less disruptive to the site and can be more cost-effective for large or inaccessible areas of contamination.

Enhanced Bioremediation Strategies

Bioremediation harnesses the metabolic processes of microorganisms to degrade or transform contaminants. For a persistent compound like this compound, enhanced bioremediation strategies are often necessary to stimulate and sustain microbial activity.

This approach may involve bioaugmentation , the introduction of specific microbial strains with known capabilities to degrade chlorinated compounds, or biostimulation , the addition of nutrients and electron acceptors to the subsurface to encourage the growth and activity of indigenous microorganisms. Research has identified certain bacterial strains, such as Dehalococcoides ethenogenes, that can dechlorinate some polychlorinated dibenzofurans under anaerobic conditions. nih.gov Other studies have shown that some fungi, like Phanerochaete sordida, can degrade various PCDDs and PCDFs. regulations.gov The effectiveness of bioremediation is highly dependent on environmental conditions such as temperature, pH, and the presence of other organic matter which can serve as a primary energy source for the microbes (cometabolism).

Advanced Oxidation Processes (e.g., Photoremediation, Hydrogen Peroxide)

Advanced Oxidation Processes (AOPs) generate highly reactive chemical species, primarily hydroxyl radicals (•OH), which can rapidly and non-selectively oxidize a wide range of organic contaminants, including this compound.

Photoremediation , a type of AOP, utilizes light to initiate the degradation of contaminants. This can occur through direct photolysis, where the contaminant molecule absorbs light energy and breaks down, or through photocatalysis. nih.gov In photocatalysis, a semiconductor material, most commonly titanium dioxide (TiO2), is used as a catalyst. iaea.org When exposed to ultraviolet (UV) light, the catalyst generates electron-hole pairs, which in turn produce hydroxyl radicals that attack and degrade the furan molecules. mdpi.com Studies have demonstrated the successful photodegradation of 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) in the presence of a catalyst under UV irradiation. iaea.orgmdpi.com

Hydrogen Peroxide (H₂O₂) is another key component of many AOPs. When combined with an activator, such as ultraviolet light (UV/H₂O₂) or iron salts (Fenton's reagent), hydrogen peroxide decomposes to form hydroxyl radicals. Theoretical studies have investigated the reactivity of hydrogen peroxide and its anion (HO₂⁻) towards 2,3,7,8-tetrachlorodibenzo-p-dioxin, suggesting that the anion is more reactive. mdpi.com The direct injection of hydrogen peroxide solutions into contaminated soil or groundwater can be an effective in situ treatment method.

Table 2: Overview of Advanced Oxidation Processes for Tetrachlorodibenzofuran

| AOP Method | Mechanism | Key Components | Research Findings |

| Photoremediation | Generation of hydroxyl radicals via light energy mdpi.com | UV light, often with a photocatalyst like TiO₂ iaea.org | Successful degradation of related dioxins demonstrated iaea.orgmdpi.com |

| Hydrogen Peroxide | Formation of hydroxyl radicals from H₂O₂ decomposition mdpi.com | H₂O₂ and an activator (e.g., UV light, iron salts) mdpi.com | Theoretical studies suggest reactivity with dioxin structures mdpi.com |

Containment and Stabilization Technologies for Contaminated Media

When removal or destruction of this compound is not feasible due to cost, site constraints, or the nature of the contamination, containment and stabilization technologies are employed to prevent the migration of the contaminant and reduce its bioavailability.

Containment technologies focus on isolating the contaminated material from the surrounding environment. This can involve the installation of physical barriers such as slurry walls, sheet piling, and caps (B75204) or covers over the contaminated area. These barriers are designed to prevent the movement of contaminated groundwater and to stop the infiltration of rainwater that could leach contaminants from the soil.

Stabilization , also known as solidification, involves mixing binding agents with the contaminated soil or sediment to physically immobilize the contaminants. Common binding agents include cement, fly ash, and lime. The process creates a solid, monolithic block with low permeability, which reduces the leaching of the furans into the environment. While this does not destroy the contaminant, it effectively reduces the risk of exposure and migration. Vitrification, a high-temperature stabilization technique, can also be used, which melts the contaminated soil to form a stable, glass-like solid. clu-in.org

Waste Management and Emission Control Strategies to Mitigate TCDF Formation

The mitigation of 2,4,6,8-TCDF hinges on two primary strategies: controlling the inputs to the combustion process through judicious waste management and capturing or destroying the compound before its release into the atmosphere via advanced emission control technologies.

Waste Management Practices

The composition of the waste stream is a critical factor in the formation of 2,4,6,8-TCDF. Therefore, strategic waste management is the first line of defense. Key practices include:

Source Separation and Material Recovery: Diverting chlorinated materials, such as polyvinyl chloride (PVC) plastics and certain types of paper, from the waste stream destined for incineration can significantly reduce the chlorine available for TCDF formation.

Homogenization of Waste: Ensuring a consistent and well-mixed waste feed helps to stabilize combustion conditions, preventing fluctuations in temperature and oxygen levels that can lead to increased PCDF formation.

Pre-treatment of Waste: While not always economically feasible, pre-treatment methods can be employed to reduce the precursors of TCDF. This can include the removal of metal catalysts and chlorine-containing compounds.

Emission Control Technologies

Even with optimal waste management, the formation of some 2,4,6,8-TCDF is often unavoidable in high-temperature processes. Therefore, robust emission control systems are essential. These technologies can be broadly categorized as those that prevent formation and those that capture or destroy the compound after it has formed.

Combustion Control:

Optimizing the combustion process itself is a crucial step in minimizing the initial formation of 2,4,6,8-TCDF. The "3-T's" of combustion—Temperature, Turbulence, and Time—are paramount:

High Combustion Temperatures: Maintaining temperatures above 850°C is critical for the thermal destruction of PCDFs. nih.gov

Sufficient Residence Time: Ensuring that the flue gases remain at high temperatures for an adequate duration (typically at least 2 seconds) allows for more complete combustion and destruction of organic compounds. nih.gov

Adequate Turbulence and Oxygen: Proper mixing of the flue gases with sufficient oxygen ensures complete oxidation and minimizes the formation of products of incomplete combustion, which are precursors to TCDF. nih.gov

Post-Combustion Control:

A suite of technologies is available to remove 2,4,6,8-TCDF from the flue gas after the combustion chamber.

Activated Carbon Injection (ACI): This is a widely used and effective technology for the removal of PCDD/Fs, including 2,4,6,8-TCDF. Powdered activated carbon is injected into the flue gas stream, where it adsorbs the TCDF molecules. The carbon is then collected in downstream particulate matter control devices, such as fabric filters. Studies have shown that activated carbon can effectively sequester TCDF, reducing its bioavailability. nih.govaaqr.org

Fabric Filters (Baghouses): These devices are highly efficient at capturing fine particulate matter, including the activated carbon with adsorbed TCDF. The temperature of the flue gas entering the fabric filter is a critical parameter, as lower temperatures favor the adsorption of PCDD/Fs onto the particulate matter. nih.gov

Scrubbers: Wet and dry scrubbers are primarily designed to remove acid gases like hydrogen chloride (HCl) and sulfur dioxide (SO2). While their primary function is not TCDF removal, the removal of HCl can indirectly reduce the potential for chlorine to participate in TCDF formation.

Selective Catalytic Reduction (SCR): This technology is primarily used to control nitrogen oxide (NOx) emissions. However, some SCR systems have demonstrated the co-benefit of destroying PCDD/Fs. The catalyst, typically a mixture of titanium oxide, vanadium pentoxide, and tungsten oxide, can promote the oxidation of TCDF into less harmful compounds like carbon dioxide, water, and hydrogen chloride. The effectiveness of SCR for TCDF destruction can vary depending on the catalyst formulation and operating conditions.

Below is a table summarizing the effectiveness of various control technologies on the removal of polychlorinated dibenzofurans, including congeners like 2,4,6,8-TCDF.

| Control Technology | Principle of Operation | Typical Removal Efficiency for PCDD/Fs | Notes |

| Activated Carbon Injection (ACI) with Fabric Filter | Adsorption of PCDFs onto activated carbon, followed by physical removal of the carbon/PCDF particles. | >99% nih.gov | Efficiency is dependent on the type and dose of activated carbon, as well as the flue gas temperature. |

| Selective Catalytic Reduction (SCR) | Catalytic oxidation of PCDFs to CO2, H2O, and HCl. | Can achieve high destruction efficiencies, often in conjunction with other control measures. | Primarily designed for NOx control, but offers a significant co-benefit for PCDF destruction. |

| Optimized Combustion | Thermal destruction of PCDFs and their precursors at high temperatures with sufficient oxygen and residence time. | A primary measure to minimize initial formation. | Essential for the overall effectiveness of any downstream control technology. |

Regulatory Frameworks and Environmental Policy Implications for Tetrachlorodibenzofuran Congeners

International Conventions and Protocols on Persistent Organic Pollutants (e.g., Stockholm Convention)

The Stockholm Convention on Persistent Organic Pollutants is a key international treaty aimed at eliminating or restricting the production and use of persistent organic pollutants (POPs). wikipedia.orgiisd.org Polychlorinated dibenzofurans (PCDFs), the chemical family to which 2,4,6,8-TCDF belongs, are listed in Annex C of the convention as unintentionally produced POPs. wikipedia.orgpops.int This requires signatory parties to take measures to reduce and, where feasible, ultimately eliminate their release. pops.int

The Convention mandates the development of national action plans and inventories of PCDF sources and releases. uctm.eduepa.gov It also promotes the use of best available techniques (BAT) and best environmental practices (BEP) for new and existing sources to minimize PCDF emissions. repec.org The treaty includes a process for reviewing and adding new chemicals that meet the criteria for persistence, bioaccumulation, potential for long-range environmental transport, and adverse effects. iisd.org

National Environmental Regulations and Guidelines (e.g., EPA Policies, Clean Water Act, RCRA, CERCLA)

In the United States, several federal statutes and regulations address the release and management of tetrachlorodibenzofuran congeners. These regulations are primarily administered by the Environmental Protection Agency (EPA).

Clean Air Act (CAA): 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD), a related and highly toxic dioxin, is listed as a hazardous air pollutant (HAP). clu-in.org This listing leads to the regulation of emission sources of dioxin-like compounds, including TCDFs, through technology-based standards for various industrial categories.

Clean Water Act (CWA): The CWA regulates the discharge of pollutants into the nation's surface waters. bdlaw.com Dioxin, including 2,3,7,8-TCDD, is designated as a toxic pollutant, and the EPA has established water quality criteria to protect human health and aquatic life. nih.govepa.gov Discharges of wastewater containing PCDDs and PCDFs are controlled through the National Pollutant Discharge Elimination System (NPDES) permitting program. clu-in.org

Resource Conservation and Recovery Act (RCRA): RCRA governs the management of hazardous waste. Certain wastes containing dioxins and furans are listed as hazardous (e.g., waste codes F020-F023 and F026-F032) and are subject to specific treatment standards before they can be land-disposed. clu-in.org

Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA): Also known as Superfund, CERCLA addresses the cleanup of abandoned or uncontrolled hazardous waste sites. 2,3,7,8-TCDD is listed as a hazardous substance with a one-pound reportable quantity. clu-in.org Cleanup actions at CERCLA sites must consider applicable or relevant and appropriate requirements (ARARs) from other environmental laws, which can include standards for dioxins and furans. clu-in.orghawaii.gov The EPA provides guidance on preliminary remediation goals (PRGs) for dioxin in soil at these sites. hawaii.gov

The following table provides a summary of key U.S. federal regulations applicable to dioxin-like compounds:

| Statute | Regulatory Action | Relevance to Tetrachlorodibenzofurans |

| Clean Air Act (CAA) | Listing of 2,3,7,8-TCDD as a Hazardous Air Pollutant (HAP) | Regulates air emissions from industrial sources that can produce TCDFs as byproducts. clu-in.org |

| Clean Water Act (CWA) | Establishment of water quality criteria for dioxin. epa.gov | Sets limits on the allowable concentration of dioxin-like compounds in surface water and regulates their discharge through the NPDES program. clu-in.org |

| Resource Conservation and Recovery Act (RCRA) | Listing of certain dioxin-containing wastes as hazardous. clu-in.org | Mandates specific management and treatment standards for wastes contaminated with TCDFs. clu-in.org |

| Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA) | Listing of 2,3,7,8-TCDD as a hazardous substance. clu-in.org | Requires reporting of releases and governs the cleanup of sites contaminated with TCDFs, often using soil cleanup guidelines. clu-in.orghawaii.gov |

| Safe Drinking Water Act (SDWA) | Establishment of a Maximum Contaminant Level (MCL) for 2,3,7,8-TCDD. clu-in.org | Sets a legally enforceable standard for the amount of dioxin allowed in public drinking water systems. clu-in.org |

Environmental Monitoring Programs and Surveillance Efforts

Environmental monitoring is essential for understanding the prevalence, transport, and fate of tetrachlorodibenzofuran congeners. teinstruments.com In the United States, the EPA and other agencies conduct various monitoring programs. epa.gov These programs analyze a range of environmental media, including air, water, soil, sediment, and biological tissues, for the presence of dioxin-like compounds. canada.cawa.gov

Long-term monitoring networks provide data to assess trends in environmental concentrations and evaluate the effectiveness of regulatory actions. epa.gov For instance, monitoring of fish tissue can indicate the bioaccumulation of these compounds in aquatic ecosystems and inform public health advisories regarding fish consumption. basmaa.org Sediment sampling helps to identify areas of historical contamination and understand the long-term behavior of these persistent pollutants. wa.gov

Source Apportionment and Emission Inventory Development for TCDF Releases

Identifying and quantifying the sources of TCDF releases is a critical step in developing effective control strategies. sdapcd.orgeuropa.eu Source apportionment studies use various methods, including receptor modeling and the analysis of emission inventories, to determine the contribution of different sources to environmental levels of TCDFs. nih.govnih.gov

Emission inventories are comprehensive listings of air pollutant emissions from various sources. dioxin20xx.orgnih.gov The EPA develops and maintains a national emission inventory for dioxin-like compounds, which groups sources into categories such as combustion, metal smelting, chemical manufacturing, and natural sources. epa.gov These inventories are periodically updated to reflect changes in industrial processes, regulations, and control technologies. epa.gov The development of these inventories often relies on emission factors, which relate the amount of a pollutant released to a specific activity level (e.g., tons of waste incinerated). dioxin20xx.org

Research has identified several major sources of PCDD/PCDF emissions, including:

Waste incineration (municipal, medical, and hazardous) aaqr.org

Metallurgical processes (e.g., iron ore sintering, secondary metal smelting) nih.govaaqr.org

Power generation from fossil fuels aaqr.org

Backyard burning of waste aaqr.org

Wood combustion aaqr.org

The following table presents a simplified example of an emission inventory for PCDD/PCDFs from a study in Taiwan, illustrating the relative contributions of different source categories.

| Source Category | Estimated Annual Emission (g I-TEQ) | Percentage of Total Emissions |

| Secondary Copper Smelting | >26.2 | >39% |

| Waste Incinerators | 15.9 | 23.7% |

| Cement Kilns | >6.7 | >10% |

| Electric Arc Furnaces | >6.7 | >10% |

| Secondary Aluminum Smelting | 4.4 | 6.53% |

| Industrial Oil Combustion | 3.4 | 5.02% |

| Coal-Fired Power Plants | 3.4 | 5.01% |

| Data adapted from Chen, C. M. (2004). The emission inventory of PCDD/PCDF in Taiwan. Chemosphere, 54(10), 1413-1420. nih.gov |

Emerging Research Areas and Future Directions in Tetrachlorodibenzofuran Studies

Elucidation of Novel Formation Mechanisms and Kinetic Studies

The formation of 2,4,6,8-TCDF and its congeners is not a deliberate synthesis but an unwanted byproduct of various thermal and industrial processes. wikipedia.org Research is focused on identifying and quantifying these formation pathways to develop effective mitigation strategies.

Key Formation Pathways:

Industrial Byproduct: TCDFs are formed as byproducts in the manufacturing of chlorinated chemicals, such as chlorophenols and their derivatives, which have been used in pesticides. wikipedia.orgnih.gov They can also be generated during the chlorine bleaching process used in pulp and paper mills. nih.govnih.gov

Combustion Processes: The primary environmental source of dibenzofurans is combustion. nih.gov This includes municipal and medical waste incineration, burning of fossil fuels and wood, and metal smelting and refining. nih.govnih.govcmascenter.org These processes create favorable conditions—high temperatures, alkaline mediums, and the presence of chlorine—for the formation of PCDFs from precursor molecules. wikipedia.orgnih.gov

Precursor Reactions: A significant area of research involves the gas-phase reactions of chlorinated phenols (CPs). The cross-condensation of chlorophenoxy radicals is a key mechanism. nih.govbohrium.com For instance, studies have investigated the reactions between 2,4-dichlorophenoxy radicals and 2,4,6-trichlorophenoxy radicals. nih.govbohrium.com

Kinetic Studies: Kinetic studies are crucial for understanding the rates at which TCDFs are formed, which informs the design of industrial processes and pollution controls.

Computational Modeling: Direct density functional theory (DFT) is a powerful tool used to perform kinetic calculations for the gas-phase formation of PCDD/Fs. nih.govbohrium.com These theoretical studies help determine rate constants, activation energies, and pre-exponential factors for elementary reactions involved in TCDF formation over temperature ranges typical of combustion (600-1200 K). nih.govbohrium.com

Influence of Chlorination: Research indicates that the degree of chlorination on the precursor molecules significantly influences formation rates. Studies have shown that multi-chlorine substitutions tend to suppress the formation of PCDD/Fs. nih.govbohrium.com

Carbon Degradation Correlation: Kinetic models have been developed based on the correlation between the degradation of carbon (soot) in fly ash and the formation of PCDD/Fs. nih.govresearchgate.net This research suggests that the two processes share a common rate-determining step and that carbon deposits in post-combustion zones can be a long-term source of emissions, a phenomenon known as the "memory effect". nih.gov

Advancements in Ultra-Trace Analytical Detection and Isomer-Specific Profiling

Due to the low concentrations at which TCDFs are found in the environment, highly sensitive and specific analytical methods are required.

The gold standard for the ultra-trace analysis of TCDFs is Gas Chromatography-High-Resolution Mass Spectrometry (GC-HRMS) . nih.govnih.gov This technique combines the superior separation capabilities of gas chromatography with the high selectivity and sensitivity of mass spectrometry, allowing for the detection of TCDFs at extremely low levels. nih.gov The use of isotope-dilution methods, where a known amount of a labeled internal standard is added to the sample, is critical for accurate quantification and to ensure data can withstand legal scrutiny. nih.gov